molecular formula C22H18O5 B2802587 (2,4,9-trimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid CAS No. 853892-51-0

(2,4,9-trimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid

Cat. No.: B2802587
CAS No.: 853892-51-0
M. Wt: 362.381
InChI Key: YNPVAIAZJYNCBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4,9-Trimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid: is a complex organic compound belonging to the class of chromones, which are known for their diverse biological activities. This compound features a fused bicyclic structure with multiple methyl groups and a phenyl ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multistep organic reactions starting from simpler precursors. One common approach is the multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. The reaction conditions often require controlled temperatures and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

This compound has found applications in several scientific research areas:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.

  • Biology: Its biological activity has been explored in various assays, showing potential anti-inflammatory and antioxidant properties.

  • Medicine: Research has indicated its potential use in developing new therapeutic agents for treating various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways . It may act as an inhibitor or activator of specific enzymes or receptors, leading to downstream effects in biological systems.

Comparison with Similar Compounds

  • 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid

  • 3-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid

Uniqueness: This compound is unique due to its specific arrangement of methyl groups and phenyl ring, which contribute to its distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(2,4,9-trimethyl-7-oxo-3-phenylfuro[2,3-f]chromen-8-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O5/c1-11-9-16-19(12(2)15(10-17(23)24)22(25)27-16)21-18(11)20(13(3)26-21)14-7-5-4-6-8-14/h4-9H,10H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPVAIAZJYNCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)O)C)C3=C1C(=C(O3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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